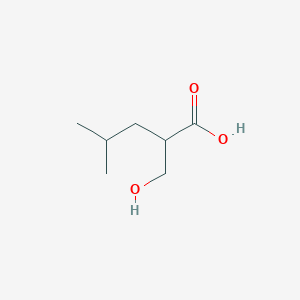

2-(Hydroxymethyl)-4-methylpentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2-(hydroxymethyl)-4-methylpentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-5(2)3-6(4-8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

ONJOLGIAGJAUMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CO)C(=O)O |

Origin of Product |

United States |

Elucidation of Biochemical Roles and Metabolic Interconnections

Integration into Branched-Chain Amino Acid Metabolism

Interactions with Leucine (B10760876) Dehydrogenase and Branched-Chain Alpha-Keto Acid Dehydrogenase Complex

Leucine dehydrogenase (LDH) is a critical enzyme in the reversible oxidative deamination of L-leucine to its corresponding α-keto acid, α-ketoisocaproate (also known as 4-methyl-2-oxopentanoate). While direct enzymatic assays detailing the interaction of 2-(Hydroxymethyl)-4-methylpentanoic acid with leucine dehydrogenase are not extensively documented in publicly available literature, its structural analogy to leucine suggests it could act as a competitive inhibitor or a substrate. If it were to act as a competitive inhibitor, it would bind to the active site of leucine dehydrogenase, thereby impeding the binding of L-leucine and reducing the rate of its deamination.

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) is a multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from leucine, isoleucine, and valine. This is a rate-limiting step in BCAA catabolism. Given that this compound is a modified fatty acid, its direct interaction with the BCKDC, which acts on α-keto acids, is less likely. However, its metabolism could indirectly influence the activity of the BCKDC by altering the pool of available substrates or through allosteric regulation.

Modulation of Branched-Chain Amino Acid Pool and Metabolic Flux

The interaction of this compound with enzymes of BCAA metabolism could potentially modulate the intracellular and circulating pools of these essential amino acids. By inhibiting leucine dehydrogenase, for instance, it could lead to an accumulation of L-leucine. The metabolic flux through the BCAA catabolic pathway is tightly regulated, and any alteration in the activity of key enzymes like LDH or BCKDC can have significant downstream effects. A reduction in the catabolism of leucine would not only increase its concentration but could also impact the synthesis of other metabolites derived from its breakdown, such as acetyl-CoA and acetoacetate.

Involvement in Fatty Acid Metabolism and Bioenergetics

As a branched-chain fatty acid, this compound is anticipated to participate in fatty acid metabolism, potentially serving as a substrate for activation and subsequent oxidation, thereby contributing to cellular energy production.

Substrate Activity for Acyl-CoA Synthetases in Elongation Cycles

Before fatty acids can be metabolized, they must be activated to their corresponding acyl-CoA esters by acyl-CoA synthetases. These enzymes exhibit broad substrate specificity, and it is plausible that this compound can be activated by a member of this enzyme family. The presence of a hydroxymethyl group at the C2 position might influence the binding affinity and catalytic efficiency of the synthetase. Once converted to its acyl-CoA derivative, it can enter various metabolic pathways, including fatty acid elongation or β-oxidation.

Cellular Signaling and Gene Expression Modulation Studies

Metabolites can act as signaling molecules that influence intracellular communication cascades and modulate the expression of genes, thereby controlling cellular processes like growth, proliferation, and stress response.

A review of the literature reveals no specific studies focused on the role of this compound in cellular signaling or its impact on gene expression. The mechanisms by which it might influence transcription factors, signaling kinases, or other components of cellular communication pathways have not been investigated.

Cellular energy metabolism, encompassing pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation, is tightly regulated and can be influenced by various metabolites. While structurally related compounds are known to participate in these pathways, there is currently no published research that defines a role for this compound in the context of energy metabolism. Its potential as a substrate for energy production or its influence on key metabolic enzymes has not been reported.

Cells have evolved intricate response systems to cope with various stressors, including oxidative, metabolic, and osmotic stress. nih.gov These responses often involve significant changes in gene expression and metabolic activity to restore homeostasis and ensure survival. mdpi.com

There is an absence of scientific literature describing the effects of this compound on any cellular stress response pathways. It is unknown whether this compound can elicit a stress response or, conversely, protect cells from stress-induced damage.

Table 2: Summary of Cellular and Genetic Effects of this compound

| Area of Study | Pathway/Process Investigated | Observed Effect |

|---|---|---|

| Cellular Signaling | Major signaling cascades (e.g., MAPK, mTOR) | No data available |

| Gene Expression | Specific gene targets or global expression changes | No data available |

| Energy Metabolism | Glycolysis, TCA Cycle, Oxidative Phosphorylation | No data available |

| Cellular Stress | Oxidative, ER, or other stress responses | No data available |

This table reflects the lack of available research data for this compound in these areas.

Comparative Metabolomics in Biological Systems

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. Detecting and profiling compounds like this compound across different species can offer insights into their origin and biological relevance.

Despite the advancement of metabolomic techniques, a comprehensive search of metabolomics databases and literature reveals no studies that have explicitly identified or profiled this compound in biological samples from either eukaryotic or prokaryotic organisms. While many related metabolites, such as other derivatives of pentanoic acid, are routinely identified, this specific compound has not been reported as a component of the metabolome in any studied organism to date. Its potential existence as a transient or low-abundance endogenous metabolite, a xenobiotic, or a synthetic compound not yet studied in a biological context remains to be determined.

Analysis of Stage-Specific Metabolite Accumulation in Nematode Development

The investigation into the accumulation of specific metabolites throughout the developmental stages of nematodes, such as the model organism Caenorhabditis elegans, provides crucial insights into the biochemical shifts that govern life cycle progression. One such metabolite of interest is this compound, a product of leucine metabolism. While comprehensive quantitative data detailing its accumulation across all larval and adult stages is not extensively available in current literature, existing metabolomic studies of C. elegans have identified this compound and provided context for its role, particularly in the aging process of adult worms.

Detailed research findings from metabolomic analyses of C. elegans have consistently identified this compound, also known as leucic acid, as a metabolite that changes in abundance over the lifespan of the adult nematode. core.ac.ukresearchgate.netfrontiersin.org Studies focusing on age-related metabolic shifts have shown that while the levels of several amino acids, including the precursor leucine, tend to decrease as adult worms age, the concentration of leucic acid demonstrates an opposing trend, increasing over time. researchgate.nettum.denih.gov This suggests a dynamic regulation of leucine catabolism during the aging process.

While the current body of research primarily highlights the dynamics of this compound in the context of aging, this underscores the importance of leucine metabolism throughout the nematode life cycle. Further targeted quantitative analyses are required to fully elucidate the stage-specific accumulation of this metabolite from the early larval stages (L1-L4) through to the adult and later aging phases. Such data would provide a more complete picture of its biochemical significance in nematode development.

Based on available metabolomic data, a qualitative trend for the accumulation of this compound in C. elegans can be inferred, particularly during adulthood.

Table 1: Qualitative Trend of this compound Accumulation During C. elegans Adulthood

| Developmental Stage | Relative Abundance of this compound |

| Young Adult | Present |

| Mature Adult | Increasing |

| Aged Adult | Increased |

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for confirming the chemical structure of 2-(Hydroxymethyl)-4-methylpentanoic acid, while mass spectrometry provides information on its molecular weight and elemental composition.

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. preprints.org While experimental spectra for this compound are not publicly documented, its ¹H and ¹³C NMR spectra can be predicted based on its structure: (CH₃)₂CH-CH₂-CH(CH₂OH)-COOH.

Predicted ¹H NMR Spectrum: The proton NMR would show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by adjacent functional groups. For example, the proton on the chiral carbon (H2) would be deshielded by both the carboxylic acid and the hydroxymethyl group.

Predicted ¹³C NMR Spectrum: The carbon NMR would show seven distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear furthest downfield.

The following table summarizes the predicted NMR data.

| Atom Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-C OOH) | ~10-12 (singlet, broad) | ~175-180 |

| C2 (-C H(CH₂OH)-) | ~2.6-2.8 (multiplet) | ~45-50 |

| C3 (-C H₂-) | ~1.5-1.7 (multiplet) | ~38-42 |

| C4 (-C H(CH₃)₂) | ~1.8-2.0 (multiplet) | ~24-28 |

| C5, C6 (-CH(C H₃)₂) | ~0.9-1.0 (doublet) | ~21-23 |

| C7 (-CH₂OH) | ~3.6-3.8 (multiplet) | ~60-65 |

| -CH₂OH | Variable (singlet, broad) | N/A |

Note: Predicted values are estimates based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions. chemicalbook.comchemicalbook.com

High-resolution mass spectrometry (HRMS) is essential for determining the precise mass of a molecule, which allows for the calculation of its elemental formula. For this compound (C₇H₁₄O₃), the calculated monoisotopic mass is 146.08920 Da.

Coupled techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for analyzing such compounds. nih.gov Ultra-high performance liquid chromatography (UPLC) offers faster analysis and better resolution than traditional HPLC. nih.gov When coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer using an Electrospray Ionization (ESI) source, it becomes a formidable tool for both identification and quantification. mdpi.comfrontiersin.org

In a typical UPLC-ESI-Q-TOF-MS analysis, the compound would be analyzed in negative ion mode, which readily forms the deprotonated molecule [M-H]⁻ at m/z 145.0819. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, yielding structurally informative product ions. Expected fragmentation pathways for the [M-H]⁻ ion would include:

Loss of water (H₂O): A neutral loss of 18 Da, resulting in a fragment at m/z 127.0713.

Loss of carbon dioxide (CO₂): A neutral loss of 44 Da from the carboxylate group, leading to a fragment at m/z 101.0972.

This fragmentation pattern helps to confirm the presence of both hydroxyl and carboxylic acid functional groups. As an example, the related isomer 2-hydroxy-4-methylpentanoic acid (C₆H₁₂O₃) shows a prominent fragment from the loss of the carboxyl group in its MS2 spectrum. massbank.eu

Advanced Structural and Physicochemical Analysis of Solid Forms

While no specific studies on the solid-state properties of this compound have been reported, such analysis is crucial, particularly if the compound has pharmaceutical applications. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to investigate the solid form of a substance, including its crystallinity and potential for polymorphism.

Powder X-ray Diffraction (PXRD): This technique provides a unique "fingerprint" for a crystalline solid. A diffraction pattern of sharp peaks indicates a crystalline material, whereas a broad halo suggests an amorphous form. Different crystalline forms of the same compound (polymorphs) will produce distinct PXRD patterns.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion of a crystalline solid. The presence of multiple thermal events could indicate polymorphism, desolvation, or degradation.

Given that the structurally similar isomer (R)-2-hydroxy-4-methylpentanoic acid is a solid at room temperature, it is plausible that this compound also exists as a crystalline solid under standard conditions. sigmaaldrich.com A comprehensive analysis would involve screening for different polymorphs by recrystallizing the compound from various solvents and analyzing the resulting solids by PXRD and DSC.

Isotope Labeling Techniques for Metabolic Tracing and Flux Analysis

Isotope labeling is a powerful methodology used to trace the metabolic fate of compounds and quantify the rates of metabolic pathways, an approach known as metabolic flux analysis. In the context of this compound, also known as 2-hydroxy-4-methylvaleric acid, stable isotope tracing using precursors like ¹³C-labeled leucine (B10760876) has been instrumental in elucidating its origin and metabolic significance. While studies using isotopically labeled this compound as a direct tracer are not prominent, the analysis of its formation from labeled precursors provides significant insights into cellular metabolism.

Recent research in Chinese Hamster Ovary (CHO) cells has utilized comprehensive stable-isotope tracing to identify secreted metabolic by-products. nih.govresearchgate.net In these studies, ¹³C-labeled glucose and amino acids, including leucine, were introduced into cell cultures. Gas chromatography-mass spectrometry (GC-MS) was then used to analyze the resulting metabolites, tracking the incorporation of the ¹³C label.

This methodology revealed that this compound is a by-product derived from the metabolism of leucine. researchgate.net The promiscuous activity of the enzyme L-lactate dehydrogenase (LDH) was identified as the mechanism for its formation, catalyzing the conversion of α-ketoisocaproate (a transamination product of leucine) into this compound. pnas.org

The findings from these tracing experiments not only identify the metabolic origin of this compound but also shed light on its role in broader metabolic regulation. For instance, the accumulation of this compound and other related 2-hydroxy acids was observed to reduce the production of lactate (B86563), a key by-product of glycolysis. pnas.orgresearchgate.net This suggests a potential competitive inhibition of LDH, where the enzyme metabolizes α-keto acids in addition to its primary substrate, pyruvate. pnas.org

The data gathered from such isotope tracing studies can be summarized to show the relationship between the isotopic tracer and the identified by-product.

Table 1: Isotope Tracing of this compound Origin

Furthermore, metabolic flux analysis can be informed by the quantitative data from these experiments. The impact of the formation of this compound on other metabolic pathways, such as lactate production, can be quantified.

Table 2: Effect of 2-Hydroxy Acid Accumulation on Lactate Flux in CHO Cells

Note: 2-hydroxyisovaleric acid is used here as a representative 2-hydroxy acid from the study to illustrate the general effect of this class of compounds on lactate metabolism as investigated through these tracing studies. researchgate.net

Research Applications and Derivatization in Chemical Science

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are fundamental in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. nih.gov 2-(Hydroxymethyl)-4-methylpentanoic acid serves as a versatile chiral precursor, enabling the construction of complex molecular architectures with specific stereochemistry. researchgate.net The synthesis of such building blocks can be achieved from achiral materials through methods like asymmetric hydrogenation and epoxidation. researchgate.net

The demand for single-enantiomer pharmaceutical compounds has grown significantly, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even cause adverse effects. taylorfrancis.com Biocatalytic methods, utilizing enzymes, have emerged as a powerful approach for preparing enantiomerically pure compounds. taylorfrancis.comunimi.it These methods include asymmetric synthesis, where a prochiral substrate is converted into a chiral product, and the resolution of racemates. taylorfrancis.com this compound and its derivatives can be employed in these processes to generate key chiral intermediates for various active pharmaceutical ingredients. The stereocenter in this building block can be strategically incorporated into the final drug molecule, ensuring the correct spatial arrangement of atoms necessary for biological activity. An optimized Strecker-type condensation is one of the many synthetic routes used to create key pharmaceutical intermediates. researchgate.net

The structural framework of this compound makes it an ideal starting material for the synthesis of complex natural products and their analogues. For instance, it can be envisioned as a precursor for fragments of Amastatin, a potent protease inhibitor.

Furthermore, it is a component of Erinacerins, a group of compounds isolated from the mycelia of Hericium erinaceus. nih.gov One such compound, Erinacerin W, has the molecular formula C24H31NO7 and was identified as (2E,6E)-8-(2-(1-carboxy-3-methylbutyl)-4,6-dihydroxy-1-oxoisoindolin-5-yl)-2,6-dimethylocta-2,6-dienoic acid. nih.gov These compounds have garnered research interest for their potential immunomodulatory and neuroprotective effects. nih.gov The synthesis of these complex molecules often involves multi-step sequences where the chirality and functional groups of the starting materials, such as this compound, are crucial for achieving the desired final product.

Polymer Chemistry and Materials Science Applications

The dual functionality of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it a suitable candidate for applications in polymer chemistry and materials science.

Biodegradable polyesters are gaining significant attention as environmentally friendly alternatives to conventional plastics. nih.gov These polymers can be synthesized through the polycondensation of hydroxy acids or the ring-opening polymerization of lactones. nih.gov The structure of the monomer units, including features like branching and the presence of functional groups, can influence the physical properties and biodegradability of the resulting polyester. rsc.org this compound, with its hydroxyl and carboxyl functionalities, can act as a monomer in the synthesis of polyesters. The incorporation of such branched monomers can modulate properties like crystallinity, thermal stability, and the rate of degradation. mdpi.com The development of polyesters from renewable resources is a key area of research aimed at creating sustainable materials. nih.gov

Table 1: Examples of Monomers Used in Biodegradable Polyester Synthesis

| Monomer | Type | Resulting Polymer (Example) | Key Properties |

|---|---|---|---|

| Lactic Acid | Hydroxy Acid | Poly(lactic acid) (PLA) nih.gov | Biocompatible, compostable specificpolymers.com |

| ε-Caprolactone | Lactone | Poly(ε-caprolactone) (PCL) mdpi.com | Biocompatible, good mechanical properties mdpi.com |

| Glycolic Acid | Hydroxy Acid | Poly(glycolic acid) (PGA) mdpi.com | Bioresorbable nih.gov |

| This compound | Branched Hydroxy Acid | Potentially novel biodegradable polyesters | Tunable degradation and physical properties |

| 3-Hydroxybutyric acid | Hydroxyalkanoate | Poly(3-hydroxybutyrate) (PHB) nih.gov | Biodegradable thermoplastic |

This table is for illustrative purposes and includes potential applications of the subject compound.

Nanoparticles are increasingly being utilized in various research applications, including drug delivery, bio-imaging, and catalysis. nih.gov The surface functionalization of these nanoparticles is crucial for their stability, biocompatibility, and targeting capabilities. nih.govmdpi.com Molecules with carboxylic acid groups, like this compound, can be used to coat nanoparticles, providing a hydrophilic surface and points for further conjugation. For instance, the carboxyl group can be used to attach biomolecules such as proteins or targeting ligands. The hydroxyl group can also be modified for further functionalization. This surface modification can improve the dispersibility of nanoparticles in aqueous media and enable their interaction with biological systems for research purposes. mdpi.com

Development of Enzyme Inhibitors and Probes for Biological Research

The structural features of this compound can be incorporated into molecules designed to interact with specific biological targets.

Enzyme inhibitors are crucial tools in biochemical research and are the basis for many therapeutic agents. frontiersin.org The design of enzyme inhibitors often involves creating molecules that mimic the substrate or transition state of an enzyme-catalyzed reaction. The stereochemistry and functional groups of this compound can be utilized to design inhibitors for various enzymes, such as metallo-β-lactamases, which are responsible for antibiotic resistance. nih.govnih.gov For example, the carboxylate group can chelate metal ions in the active site of metalloenzymes, while the rest of the molecule can be modified to enhance binding affinity and selectivity.

Fluorescent probes are indispensable tools for visualizing biological processes in living cells. rsc.orgnih.gov These probes are designed to change their fluorescence properties upon interaction with a specific analyte or in response to a particular biological event. nih.gov The scaffold of this compound could be derivatized with a fluorophore and a recognition element to create a probe for a specific biological target. The chiral nature of the molecule could be advantageous in designing probes that can selectively interact with chiral biological molecules or environments. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Amastatin |

| Erinacerin W |

| (2E,6E)-8-(2-(1-carboxy-3-methylbutyl)-4,6-dihydroxy-1-oxoisoindolin-5-yl)-2,6-dimethylocta-2,6-dienoic acid |

| Lactic Acid |

| Poly(lactic acid) |

| ε-Caprolactone |

| Poly(ε-caprolactone) |

| Glycolic Acid |

| Poly(glycolic acid) |

| 3-Hydroxybutyric acid |

| Poly(3-hydroxybutyrate) |

| 1,4-Butanediol |

| Adipic Acid |

The Role of this compound in Natural Product Research Remains Undocumented

Despite a comprehensive search of scientific literature, the specific role of the chemical compound this compound in the elucidation and derivatization of natural products appears to be largely unchronicled. This particular compound, a derivative of leucine (B10760876), does not feature prominently in published research within the specified context of natural product chemistry.

In the broader field of natural product science, the structural determination of novel compounds is a critical step. This often involves the synthesis of suspected components or fragments of a natural product to compare with the isolated substance. Additionally, derivatization—the chemical modification of a molecule—is a common technique used to enhance analytical properties, such as volatility for gas chromatography or to introduce a chromophore for UV detection in liquid chromatography.

While general methods for the derivatization of α-hydroxy acids are well-established, specific applications involving this compound in the analysis of natural products have not been found in the available literature. Similarly, its use as a chiral building block in the total synthesis of natural products for the purpose of structural confirmation is not documented.

Research into related compounds, such as leucic acid (2-hydroxy-4-methylpentanoic acid), has been conducted in various biological contexts, but this does not extend to its hydroxymethylated counterpart in the specific application of natural product elucidation. The absence of direct evidence suggests that this compound is not a commonly encountered moiety in known natural products or a standard tool employed by chemists in this particular area of research.

Further investigation into the synthesis and potential applications of this compound could reveal its utility, but at present, its contribution to the field of natural product elucidation and derivatization remains undefined.

Q & A

Q. What are the optimal strategies for synthesizing 2-(hydroxymethyl)-4-methylpentanoic acid (HMPA) and its derivatives in enantiomerically pure forms?

- Methodological Answer : A multi-step synthesis involving carboxyl group protection, esterification, and deprotection is commonly employed. For example, the carboxyl group of (R)-HMPA can be protected using a benzyl group (K₂CO₃, 75°C, 5 hours), followed by esterification with N-Boc-β-alanine (DCC, DMAP, 25°C, 19 hours). Final deprotection with palladium carbon under hydrogen yields the target compound . To obtain enantiomers (e.g., (S)-HMPA derivatives), the same route is applied using the (S)-configured starting material.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Protective equipment (gloves, lab coats, goggles) is mandatory due to potential skin/eye irritation. Waste must be segregated and disposed via certified biohazard services. Stability studies indicate that hydrolysis can occur in aqueous environments, necessitating anhydrous storage conditions . Refer to SDS guidelines for specific handling instructions, including emergency contact protocols .

Q. Which analytical techniques are recommended for characterizing HMPA and its synthetic intermediates?

- Methodological Answer :

- NMR spectroscopy : To confirm stereochemistry and functional group integrity (e.g., benzyl-protected intermediates).

- HPLC-MS : For assessing purity and identifying byproducts during esterification steps.

- Polarimetry : To verify enantiomeric excess in chiral derivatives .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing and isolating enantiomerically pure HMPA derivatives?

- Methodological Answer : Chiral resolution techniques, such as diastereomeric salt formation or enzymatic kinetic resolution, may enhance enantiopurity. For instance, intermediates like (R)-2-((3-((tert-butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid require rigorous chromatographic separation (e.g., chiral HPLC) to resolve (R)- and (S)-configurations. Contradictions in reported yields (e.g., 70–85% for palladium-catalyzed deprotection) suggest optimizing hydrogen pressure and catalyst loading .

Q. What factors influence the stability of HMPA under experimental conditions, and how can degradation be mitigated?

- Methodological Answer : HMPA esters (e.g., methyl 2-hydroxy-4-methylpentanoate) hydrolyze to the free acid in aqueous media or enzymatic environments. Stability is pH-dependent; neutral or mildly acidic conditions (pH 4–6) slow degradation. For long-term studies, lyophilization and storage at –20°C in inert atmospheres are advised. Monitor degradation via LC-MS to track hydrolysis kinetics .

Q. What experimental approaches are suitable for investigating HMPA’s biological activity, such as enzyme inhibition?

- Methodological Answer :

- HDAC inhibition assays : Fluorescence-based assays using HeLa cell lysates to measure histone acetylation levels.

- eNOS interaction studies : Western blotting or nitric oxide detection kits to assess changes in eNOS expression/activity.

While structural analogs (e.g., 2-ethyl-4-methylpentanoic acid) show HDAC inhibitory effects, validate HMPA-specific interactions using competitive binding assays .

Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for HMPA derivatives?

- Methodological Answer : Systematic replication under controlled conditions (temperature, catalyst purity) is critical. For example, discrepancies in palladium-carbon deprotection yields (65–90%) may arise from varying hydrogen flow rates or moisture content. Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for absolute configuration confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.